Isopropyl 3,4-diaminobenzoate

Description

Structural and Chemical Context of Isopropyl 3,4-Diaminobenzoate (B8644857)

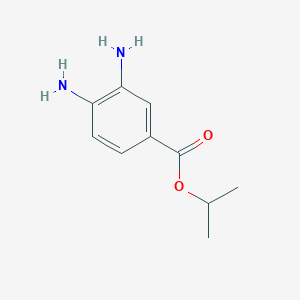

Isopropyl 3,4-diaminobenzoate is an organic compound characterized by a benzene (B151609) ring substituted with an isopropyl ester group and two amine functional groups at the 3 and 4 positions. acmec.com.cn The presence of both amino and ester functionalities makes it a reactive and versatile molecule in organic synthesis. Its formal IUPAC name is this compound. acmec.com.cn

The key structural features include the aromatic ring, which provides a rigid backbone, and the two adjacent amino groups, which can participate in a variety of chemical reactions, including condensation and cyclization. The isopropyl ester group influences the compound's solubility and reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 121649-61-4 | acmec.com.cnmyskinrecipes.combldpharm.com |

| Molecular Formula | C₁₀H₁₄N₂O₂ | acmec.com.cnbldpharm.com |

| Molecular Weight | 194.23 g/mol | acmec.com.cnmyskinrecipes.com |

| SMILES Code | O=C(OC(C)C)C1=CC=C(N)C(N)=C1 | bldpharm.com |

| InChI Key | CRICWBSRSIVCOV-UHFFFAOYSA-N | acmec.com.cn |

| Physical State | Solid | bldpharm.com |

| Purity | ≥95% | myskinrecipes.com |

Overview of the Diaminobenzoate Scaffold in Organic Synthesis and Functional Materials

The diaminobenzoate scaffold, the core structure of this compound, is a crucial building block in the development of complex molecules and advanced materials. chemimpex.com The arrangement of the amino and carboxylate groups on the aromatic ring allows for diverse chemical modifications, making it a valuable intermediate in various fields.

In organic synthesis , diaminobenzoate derivatives are essential for creating heterocyclic compounds. For instance, the 3,4-diamino substitution pattern is a direct precursor for the synthesis of benzimidazoles through cyclocondensation reactions with reagents like glyoxal (B1671930) or carbon disulfide. These heterocyclic systems are significant in medicinal chemistry and materials science. researchgate.net

In polymer chemistry , the diaminobenzoate scaffold serves as a key monomer for the synthesis of high-performance polymers. chemimpex.com Diamines are frequently used in polycondensation reactions with dicarboxylic acids to produce polyamides. tandfonline.com These aromatic polyamides often exhibit enhanced thermal stability and mechanical strength. chemimpex.comtandfonline.com

Furthermore, the diaminobenzoate structure is integral to the production of poly(p-phenylene-benzobisoxazole) (PBO), a "super fiber" renowned for its exceptional thermal stability and mechanical properties, making it valuable for aerospace and military applications. google.comnih.govnist.gov The synthesis of PBO often involves monomers derived from diaminobenzoic acid. google.comnist.gov The rigid, conjugated structure of the resulting polymers imparts their outstanding characteristics. nist.gov

The scaffold is also employed in the creation of functional materials such as coordination polymers. The amino and carboxylate groups can chelate with metal ions, like copper(I), to form complex three-dimensional structures. nih.gov These materials can exhibit interesting properties, such as "cuprophilic" interactions (short metal-metal contacts), which are of interest for their potential roles in biological processes and materials science. nih.gov

Research Significance and Objectives for this compound Investigations

The research significance of this compound lies primarily in its role as a versatile chemical intermediate for the synthesis of more complex molecules and materials. While specific research focused exclusively on the isopropyl ester is less common than for its methyl or ethyl counterparts, its utility can be inferred from the broader applications of the 3,4-diaminobenzoate scaffold.

One documented area of investigation is its use in enzymatic dyeing processes . A patent discloses the use of this compound as a dye intermediate in a method for dyeing materials like textiles. google.com The process involves an enzymatic oxidation system, where enzymes such as laccases or peroxidases act on aromatic diamine intermediates to produce color. google.com This highlights an objective to develop more environmentally friendly dyeing methods.

Moreover, given the reactivity of the 3,4-diamino functional groups, a primary research objective for using this compound is its application as a precursor in heterocyclic synthesis . Similar to other 3,4-diaminobenzoate esters, it is a logical starting material for creating benzimidazole (B57391) derivatives, which are important scaffolds in various chemical research areas. researchgate.net

The compound also serves as a valuable monomer in polymer science . Researchers investigating new high-performance polymers can utilize this compound to synthesize novel polyamides or polybenzoxazoles. The isopropyl group, compared to a methyl or ethyl group, can modify the solubility and processing characteristics of the resulting polymers, which is a key objective in materials development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3,4-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRICWBSRSIVCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Isopropyl 3,4-diaminobenzoate (B8644857) by providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Isopropyl 3,4-diaminobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the amine protons.

The isopropyl moiety would present as a doublet for the six equivalent methyl (CH₃) protons and a septet for the methine (CH) proton due to spin-spin coupling. The chemical shift for the methyl protons is anticipated in the range of δ 1.2-1.4 ppm, while the methine proton, being attached to the electron-withdrawing ester oxygen, would appear further downfield, typically around δ 5.0-5.2 ppm. rsc.orgwikipedia.org The coupling constant (³JHH) between the methine and methyl protons is typically in the range of 6-7 Hz. ucsd.edu

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the ortho- and para-directing effects of the amino groups and the meta-directing effect of the ester group, the chemical shifts of these protons would be influenced accordingly. The proton at position 2 (ortho to the ester group) would likely be the most deshielded, followed by the protons at positions 5 and 6. The amino (NH₂) protons are expected to appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration, but typically fall within the δ 3.5-4.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | 1.2 - 1.4 | Doublet (d) | ~6-7 |

| Isopropyl -CH | 5.0 - 5.2 | Septet (sept) | ~6-7 |

| Aromatic -H | 6.5 - 7.5 | Multiplet (m) | - |

| Amine -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal.

The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The carbons of the isopropyl group will appear in the upfield region, with the methyl carbons (CH₃) around δ 20-25 ppm and the methine carbon (CH) around δ 65-70 ppm.

The aromatic carbons will have chemical shifts between δ 110 and 150 ppm. The carbons directly bonded to the nitrogen atoms (C3 and C4) will be significantly shielded compared to the other aromatic carbons. The carbon attached to the ester group (C1) will be deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | 20 - 25 |

| Isopropyl -CH | 65 - 70 |

| Aromatic C-NH₂ | 110 - 120 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-COO | 130 - 135 |

| Aromatic C (ipso) | 140 - 150 |

| Carbonyl C=O | 165 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₁₄N₂O₂) is 194.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 194. A key fragmentation pathway for esters is the loss of the alkoxy group. Therefore, a significant fragment would be expected from the loss of the isopropoxy radical (•OCH(CH₃)₂), leading to the formation of the 3,4-diaminobenzoyl cation at m/z 151. miamioh.edu Further fragmentation of this ion could involve the loss of carbon monoxide (CO) to yield an ion at m/z 123. nih.gov

Another characteristic fragmentation for amines is the α-cleavage. jove.com For this compound, this could involve the loss of a propyl radical from the isopropyl group, although this is generally less favorable for esters compared to the loss of the alkoxy group.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 194 | [C₁₀H₁₄N₂O₂]⁺ (Molecular Ion) |

| 151 | [C₇H₇N₂O]⁺ |

| 123 | [C₆H₇N₂]⁺ |

Vibrational Spectroscopy Applications (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

In the FT-IR spectrum, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine groups should appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org The C=O stretching vibration of the ester group will give a strong absorption band around 1700-1725 cm⁻¹. universallab.org The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region, and the C-O stretching of the ester will appear between 1100 and 1300 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will show multiple bands in the 1450-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds. The symmetric stretching of the aromatic ring, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The C=C stretching modes of the aromatic ring are expected to be prominent. acs.orgkuleuven.be The N-H stretching vibrations are also observable in the Raman spectrum. ias.ac.in

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (N-H) | Stretching | 3300 - 3500 (two bands) | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 | > 3000 |

| Alkyl (C-H) | Stretching | 2850 - 2960 | 2850 - 2960 |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong) | 1700 - 1725 |

| Aromatic (C=C) | Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong) |

| Ester (C-O) | Stretching | 1100 - 1300 | 1100 - 1300 |

| Amine (C-N) | Stretching | 1250 - 1350 | 1250 - 1350 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. nih.govetera.ee A C18 column is commonly used as the stationary phase. semanticscholar.org The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from any impurities. semanticscholar.org Detection can be achieved using a UV detector, as the aromatic ring and carbonyl group of the molecule will absorb UV light, with a maximum absorbance expected in the 254-310 nm range. derpharmachemica.com

For preparative separation, flash column chromatography using silica (B1680970) gel as the stationary phase and a solvent system such as a mixture of hexane (B92381) and ethyl acetate would be an appropriate method. The polarity of the solvent mixture can be adjusted to achieve optimal separation of the product from starting materials and by-products.

Table 5: Proposed HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Currently, there are no published studies that have conducted quantum chemical calculations, such as Density Functional Theory (DFT), on Isopropyl 3,4-diaminobenzoate (B8644857). Such studies would be invaluable for understanding the molecule's fundamental properties.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Reactivity

Without dedicated DFT studies, information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for Isopropyl 3,4-diaminobenzoate is not available. These calculations are essential for predicting the molecule's reactivity, kinetic stability, and electronic properties. Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and softness have not been calculated for this specific molecule.

Prediction of Spectroscopic Parameters and Conformational Preferences

The prediction of spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Visible), through computational methods has not been reported for this compound. Additionally, a detailed analysis of its conformational preferences, which would involve mapping the potential energy surface to identify stable conformers, has not been undertaken.

Molecular Modeling and Simulation

Similarly, the application of molecular modeling and simulation techniques to understand the behavior and interactions of this compound is an area that remains to be explored.

Molecular Docking Studies for Ligand-Target Interactions

There are no published molecular docking studies involving this compound. Such research would be crucial for identifying potential biological targets and elucidating the specific interactions, such as hydrogen bonding and hydrophobic interactions, that could govern its binding affinity. The identification of key amino acid residues within a binding pocket that interact with this molecule is therefore not possible.

Conformational Landscape Analysis

A comprehensive analysis of the conformational landscape of this compound, which would involve techniques like molecular dynamics simulations or systematic conformational searches, has not been documented. This type of analysis is vital for understanding the molecule's flexibility and the range of shapes it can adopt, which in turn influences its biological activity.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Amino Functional Groups

The two primary amino groups at the 3- and 4-positions of the benzene (B151609) ring are the primary sites of reactivity in Isopropyl 3,4-diaminobenzoate (B8644857). These groups are nucleophilic and can participate in a variety of chemical transformations.

Acylation and Alkylation: The amino groups readily undergo acylation and alkylation reactions. For instance, reaction with acylating agents like acetyl chloride or benzoyl chloride in the presence of a base such as pyridine (B92270) leads to the formation of the corresponding di-acylated products. Similarly, alkylation with agents like methyl iodide can introduce alkyl groups onto the nitrogen atoms. The reactivity of these amino groups allows for the synthesis of a wide range of N-substituted derivatives.

Table 1: Representative Reactions of the Amino Groups in Diaminobenzoate Derivatives

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 0°C to RT, 4h | Isobutyl 3,4-bis(acetylamino)benzoate | 88 | |

| Acylation | Benzoyl chloride | 10% NaOH, H₂O/EtOAc, 2h | Isobutyl 3,4-bis(benzoylamino)benzoate | 81 | |

| Alkylation | Methyl iodide | K₂CO₃, DMF, 80°C, 6h | Isobutyl 3,4-bis(methylamino)benzoate | 73 | |

| Alkylation | Benzyl chloride | Et₃N, CH₂Cl₂, RT, 12h | Isobutyl 3,4-bis(benzylamino)benzoate | 79 |

Note: Data is for the analogous compound Isobutyl 3,4-diaminobenzoate, but the reactivity is expected to be similar for the isopropyl ester.

Reactivity of the Ester Moiety (e.g., Transesterification, Hydrolysis, Grignard Reactions)

The isopropyl ester group is another key functional group that influences the reactivity of the molecule.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 3,4-diaminobenzoic acid, under either acidic or basic conditions. google.com This reaction is often a necessary step in multi-step syntheses where the ester group is used as a protecting group for the carboxylic acid functionality. For example, hydrolysis can be achieved by heating with concentrated hydrochloric acid. thieme-connect.de

Transesterification: While not extensively documented for Isopropyl 3,4-diaminobenzoate specifically, ester moieties can generally undergo transesterification in the presence of an alcohol and a catalyst.

Reduction: The ester group can be reduced to a primary alcohol. For instance, the related methyl 3,4-diaminobenzoate can be reduced using diisobutylaluminium hydride (DIBAL). google.comgoogle.com

Cyclization Reactions Leading to Fused Heterocycles

One of the most significant applications of this compound is its use as a precursor in the synthesis of fused heterocyclic compounds, such as benzimidazoles and quinoxalines. The ortho-disposed amino groups are perfectly positioned for condensation reactions with various electrophiles to form five- or six-membered heterocyclic rings.

Benzimidazole (B57391) Synthesis: Condensation of this compound with aldehydes, carboxylic acids, or their derivatives leads to the formation of benzimidazoles. nih.govnih.gov This reaction, often carried out under acidic conditions or with the aid of catalysts, is a fundamental method for constructing the benzimidazole core, which is a prevalent scaffold in medicinal chemistry. nih.govorganic-chemistry.org For example, the condensation of ethyl 3,4-diaminobenzoate with 4-hydroxybenzaldehyde (B117250) in nitrobenzene (B124822) at elevated temperatures yields the corresponding benzimidazole derivative. thieme-connect.de Microwave-assisted synthesis has also been employed to improve reaction times and yields.

Quinoxaline (B1680401) Synthesis: Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930), results in the formation of quinoxaline derivatives. This cyclocondensation reaction is a straightforward and efficient method for accessing the quinoxaline ring system, another important heterocyclic motif in various fields. organic-chemistry.orgresearchgate.net

Table 2: Cyclization Reactions of Diaminobenzoate Derivatives

| Heterocycle | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzimidazole | Aldehyde | Oxidative conditions (air) | Benzimidazole derivative | - | nih.gov |

| Benzimidazole | 4-Hydroxybenzaldehyde | Nitrobenzene, 140-150°C, 24-36h | Benzimidazole derivative | 85 | thieme-connect.de |

| Quinoxaline | Glyoxal (40%) | 1M HCl, EtOH, reflux, 8h | Quinoxaline derivative | 69 |

Note: Some data is for analogous diaminobenzoate esters, but the reactivity is expected to be similar for the isopropyl ester.

Oxidation-Reduction Pathways

The functional groups of this compound can participate in both oxidation and reduction reactions.

Oxidation: The primary amino groups can be oxidized. For instance, treatment of the related isobutyl 3,4-diaminobenzoate with hydrogen peroxide in acetic acid leads to the oxidation of the amino groups to nitro groups, yielding isobutyl 3,4-dinitrobenzoate. Peroxidases, in the presence of a hydrogen peroxide source, can also facilitate the oxidation of diaminobenzoate derivatives. google.com

Reduction: The nitro analogues of this compound can be reduced to form the diamine. For example, the reduction of a nitro group to an amine is a common step in the synthesis of such compounds. Catalytic hydrogenation is a frequently used method for this transformation.

Participation in Catalytic Systems (e.g., Organocatalysis)

While this compound itself is not typically a catalyst, its derivatives have been explored in the field of organocatalysis. The chiral backbone and the presence of multiple functional groups that can be readily modified make diaminobenzoate derivatives attractive scaffolds for the development of new organocatalysts. uva.nl For instance, a novel organocatalyst was synthesized by the peptide coupling of N-Boc-L-proline to ethyl 3,4-diaminobenzoate. uva.nl Proline and its derivatives are well-established organocatalysts, and incorporating the diaminobenzoate structure offers opportunities to design new chiral ligands and catalysts with tailored properties.

Structure Activity Relationship Sar Studies of Isopropyl 3,4 Diaminobenzoate Derivatives

Impact of Ester Group Variations on Chemical and Biological Activities

The ester group of Isopropyl 3,4-diaminobenzoate (B8644857) is a key site for modification to modulate the compound's physicochemical and biological properties. Varying the alkyl chain of the ester can significantly affect parameters such as solubility, stability, and interaction with biological targets.

Systematic substitution of the isopropyl group with other alkyl groups, such as methyl or ethyl, allows for the investigation of steric and electronic effects on activity. For instance, in a study on related 3,5-dinitrobenzoate (B1224709) derivatives, esters with shorter alkyl side chains, like ethyl and propyl 3,5-dinitrobenzoate, exhibited the most potent antifungal activity against various Candida species. researchgate.net This suggests that the size and lipophilicity of the ester group are critical determinants of biological function. The change from a smaller methyl ester to a bulkier isopropyl ester can influence how the molecule fits into a binding pocket and can alter its absorption and distribution properties.

The primary role of the ester group is often to act as a placeholder or a modifiable handle for further synthesis. For example, methyl 3,4-diaminobenzoate is frequently used as a starting material in the synthesis of more complex molecules, such as benzimidazoles, where the ester is a precursor to an amide linkage or is later hydrolyzed. acs.orgresearchgate.net The choice of ester can also influence reaction yields and stability; the isopropyl ester provides more steric bulk compared to the methyl or ethyl esters, which can affect reaction kinetics.

| Ester Derivative | Chemical Formula | Molecular Weight (g/mol) | Key Differences & Known Applications |

|---|---|---|---|

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | Smaller ester group compared to isopropyl. Commonly used as a starting reagent in the synthesis of benzimidazoles and other heterocyclic compounds. acs.orgresearchgate.netsigmaaldrich.cn |

| Ethyl 3,4-diaminobenzoate | C₉H₁₂N₂O₂ | 180.21 | Intermediate size. Used in similar ester-amide exchange reactions. Its derivatives have been studied for identifying critical functional groups for antimicrobial activity. |

| Isopropyl 3,4-diaminobenzoate | C₁₀H₁₄N₂O₂ | 194.23 | Features a branched, bulkier ester group, which can influence binding affinity and pharmacokinetic properties. chemscene.com |

Influence of Aromatic Ring Substitutions on Reactivity and Function

Substituents added to the aromatic ring of this compound can dramatically alter its electronic properties, and consequently, its reactivity and biological function. msu.edulibretexts.org These effects are primarily governed by the interplay of inductive and resonance effects of the substituent. stpeters.co.innih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and additional amino (-NH₂) groups are considered activating. masterorganicchemistry.com They donate electron density to the benzene (B151609) ring, primarily through resonance, making the ring more nucleophilic and thus more reactive towards electrophilic substitution. libretexts.orgmasterorganicchemistry.com The two amino groups already present on the this compound ring are strong activating groups. Adding another EDG would further increase the ring's electron density.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) are deactivating. masterorganicchemistry.comlibretexts.org They pull electron density away from the ring through inductive and/or resonance effects, making it less nucleophilic and less reactive in electrophilic substitutions. stpeters.co.inmasterorganicchemistry.com For example, the introduction of a nitro group significantly decreases the reactivity of a benzene ring. msu.edulibretexts.org

The position of the substituent is also crucial. The existing 3,4-diamino arrangement directs new electrophilic substituents primarily to the positions ortho and para to themselves. The electronic nature of substituents directly impacts the molecule's acidity, basicity, and potential to engage in hydrogen bonding, all of which are critical for its function as, for example, an enzyme inhibitor. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) have shown that substituents affect the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn influences the molecule's susceptibility to nucleophilic or electrophilic attack. sid.ir

| Substituent Type | Example Groups | Electronic Effect | Impact on Aromatic Ring Reactivity | Potential Functional Consequence |

|---|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -OR | Electron-donating via resonance | Increases reactivity toward electrophiles | Enhances nucleophilicity, may alter binding to target proteins. masterorganicchemistry.com |

| Weakly Activating | -Alkyl (e.g., -CH₃) | Electron-donating via induction | Slightly increases reactivity | Modestly increases nucleophilicity of the ring. libretexts.org |

| Weakly Deactivating | -Halogens (F, Cl, Br) | Electron-withdrawing via induction, donating via resonance | Slightly decreases reactivity | Inductive effect dominates, making the ring less reactive than benzene. libretexts.org |

| Strongly Deactivating | -NO₂, -CN, -COR, -SO₃H | Electron-withdrawing via induction and resonance | Strongly decreases reactivity toward electrophiles | Reduces ring's electron density, affecting pKa and receptor interactions. stpeters.co.inmasterorganicchemistry.com |

Bioisosteric Modifications and Their Effects on Pharmacological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing lead compounds. researchgate.netajptr.com In the context of this compound derivatives, bioisosteric replacements can be applied to the amino groups, the aromatic ring itself, or the ester functionality to improve pharmacological profiles. nih.gov

For example, in SAR studies of cystobactamids, which feature a substituted aminobenzoic acid core, replacing a hydroxyl group (a known bioisostere for an amino group) with fluorine led to a similar biological activity pattern, whereas replacement with chlorine or bromine abolished activity. nih.govresearchgate.net The substitution of the phenol (B47542) group with an amino function (an aniline) is a known isosteric replacement. nih.gov

The amide bond is another key target for bioisosteric replacement. In many biologically active molecules, the ester group of a compound like this compound is a precursor to an amide. Replacing this amide with bioisosteres like 1,2,3-triazoles has been shown to favorably impact bioactivity in certain contexts. nih.gov Research on 3,4-diaminobenzoic acid derivatives as inhibitors of M1 aminopeptidases demonstrates the importance of the diamino-scaffold for activity. Modifications to the groups attached to the core structure are explored to achieve potent and selective inhibition. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Observed/Potential Effect on Pharmacological Profile |

|---|---|---|---|

| Amino (-NH₂) | Hydroxyl (-OH) | -OH can act as a hydrogen bond donor and acceptor, similar to -NH₂. nih.gov | Can alter basicity and metabolic stability while potentially retaining key hydrogen bonding interactions. |

| Hydrogen (on ring) | Fluorine (-F) | Minimal steric impact but significant electronic modification (strong EWG). | Can block metabolic oxidation at that position and alter binding affinity through modified electronic interactions. nih.gov |

| Ester (-COOR) | Amide (-CONHR') | Amides offer different hydrogen bonding capabilities (donor and acceptor) and are generally more resistant to hydrolysis than esters. nih.gov | Increases metabolic stability and introduces new hydrogen bonding patterns that can enhance target binding. |

| Benzene Ring | Pyridine (B92270) Ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's overall polarity and solubility. nih.gov | Can lead to significant changes in activity and selectivity, as seen in albicidin analogues. nih.gov |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape (conformation) of a molecule is paramount for its ability to bind to a biological target. Conformational analysis of this compound derivatives seeks to understand the preferred spatial arrangement of atoms and how this conformation influences molecular recognition.

In studies of complex molecules containing similar building blocks, such as the cystobactamids, reversing the direction of an amide bond was predicted to increase the strength of an adjacent hydrogen bond, thereby stabilizing alternative conformations and leading to highly potent analogues. nih.govresearchgate.net Similarly, in silico modeling of dinitrobenzoate derivatives binding to fungal enzymes revealed that specific conformations, particularly involving the orientation of the alkyl ester chain, were crucial for interacting with residues in the binding pocket. researchgate.net The interplay between different substituents on the ring and the ester group will influence the molecule's preferred conformation and, by extension, its biological activity. For example, bulky substituents can sterically hinder rotation around bonds, restricting the available conformations and potentially locking the molecule into a more (or less) active shape.

| Structural Feature | Potential Conformational Effect | Correlation with Molecular Recognition |

|---|---|---|

| Intramolecular H-Bonding (e.g., NH₂···O=C) | Can create a pseudo-ring, leading to a more planar and rigid conformation. | A pre-organized, rigid conformation can reduce the entropic penalty of binding, leading to higher affinity if the shape is complementary to the target site. |

| Bulky Ester Group (e.g., Isopropyl) | Steric hindrance can restrict rotation around the C-O bond, favoring certain rotamers. | The preferred conformation may fit better (or worse) into a hydrophobic pocket of a target enzyme, influencing potency. |

| Aromatic Ring Substituents | Large ortho-substituents can force the ester group out of the plane of the aromatic ring. | Alters the overall 3D shape, which can disrupt or create new favorable interactions with the biological target. |

| Bioisosteric Replacement (e.g., ester to amide) | Changes bond angles, lengths, and hydrogen bonding patterns, altering the conformational landscape. | Can introduce new interaction points (e.g., H-bond donors) that lead to a different binding mode or enhanced selectivity. nih.gov |

Applications in Advanced Materials Science

Polymeric Materials Synthesis

While aromatic diamines are fundamental building blocks for high-performance polymers, specific research detailing the direct use of Isopropyl 3,4-diaminobenzoate (B8644857) as a monomer in the synthesis of polybenzimidazoles (PBIs) and polyimides is not extensively available in the public domain. However, the general principles of these polymerizations allow for a theoretical understanding of its potential role.

Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. They are typically synthesized through the condensation reaction of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. Aromatic diamines, after conversion to tetraamines, are crucial in forming the PBI backbone. The inclusion of an isopropyl ester group, as present in Isopropyl 3,4-diaminobenzoate, could potentially be explored to modify the solubility and processing characteristics of the resulting PBIs.

Polyimides are another class of high-performance polymers with outstanding mechanical, thermal, and electrical properties. The synthesis of polyimides generally involves a two-step process starting with the reaction of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The choice of the diamine monomer is critical in determining the final properties of the polyimide. While numerous aromatic diamines have been utilized in polyimide synthesis, specific examples employing this compound are not readily found in published literature. Hypothetically, its use could influence properties such as solubility, glass transition temperature, and gas permeability of the resulting polyimide films.

High-performance separators are a critical component in lithium metal batteries, preventing short circuits between the anode and cathode while allowing for efficient ion transport. These separators are often made from porous polymer membranes that require high thermal stability, mechanical strength, and good electrolyte wettability. Polymers like polyimides are being explored for these applications due to their inherent properties. Although the direct application of this compound in the synthesis of polymers for lithium metal battery separators has not been specifically documented, the functional groups present in the molecule suggest a potential for creating polymers with tailored properties for such advanced applications.

Organic Gelators and Supramolecular Self-Assembly

The field of organic gelators and supramolecular self-assembly involves the design of small molecules that can self-organize into three-dimensional networks, entrapping solvent molecules to form gels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its aromatic ring, amino groups, and an ester functional group, possesses the necessary features to potentially act as an organic gelator or participate in supramolecular self-assembly. The amino groups can form hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions. However, specific studies detailing the use of this compound for these purposes are not currently available in scientific literature.

Enzymatic Dyeing Systems for Textiles and Other Materials

A significant and documented application of this compound is in the field of enzymatic dyeing systems for textiles and other materials. This innovative approach to dyeing offers a more environmentally friendly alternative to traditional methods.

In this process, this compound functions as an aromatic diamine dye intermediate. google.com The dyeing system involves contacting the material with a mixture of dye intermediates, which includes at least one aromatic diamine like this compound, and at least one other compound such as a naphthol or an aminonaphthalene. google.com This mixture is then subjected to an oxidation system.

The oxidation system can be comprised of a hydrogen peroxide source and an enzyme with peroxidase activity, or an enzyme that exhibits oxidase activity on the dye intermediates. google.com This enzymatic reaction leads to the in situ formation of colored azo compounds on the material, a process analogous to azoic dyeing. google.com This method provides a way to dye various materials, including fabrics, yarns, fibers, and garments made from a wide range of natural and synthetic fibers. google.com

The table below summarizes the key components of this enzymatic dyeing system.

| Component | Function | Examples |

| Aromatic Diamine | Dye Intermediate | This compound , Methyl 3,4-diaminobenzoate, Ethyl 3,4-diaminobenzoate |

| Coupling Agent | Dye Intermediate | Naphthols, Aminonaphthalenes |

| Oxidation System | Catalyzes Dye Formation | 1. Hydrogen Peroxide + Peroxidase2. Oxidase Enzyme |

| Material | Substrate for Dyeing | Cotton, Wool, Silk, Polyester, Nylon, etc. |

This enzymatic dyeing process offers several advantages, including the use of less harsh chemicals and milder reaction conditions, which can result in less damage to the textile material. google.com

Biological Activity and Medicinal Chemistry Applications

Enzyme Inhibition Studies

The structural characteristics of Isopropyl 3,4-diaminobenzoate (B8644857) make it a versatile starting point for the synthesis of enzyme inhibitors. The presence of two amino groups and a carboxylic acid ester on a benzene (B151609) ring allows for diverse chemical modifications to achieve specificity and potency against various enzymatic targets.

Inhibition of Aminopeptidases (e.g., ERAP1, ERAP2, IRAP) and Immune Modulatory Effects

Derivatives of 3,4-diaminobenzoic acid have been identified as promising inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which includes Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Insulin-Regulated Aminopeptidase (IRAP). These enzymes play crucial roles in the human immune response, and their dysregulation is implicated in various diseases, including viral infections, autoimmunity, and cancer. niscpr.res.inresearchgate.netnih.gov

A comprehensive study on a series of 3,4-diaminobenzoic acid derivatives demonstrated their potential to selectively inhibit these aminopeptidases. By modifying the scaffold with different amino acids, researchers were able to achieve submicromolar inhibition for ERAP2 and IRAP. niscpr.res.inresearchgate.netnih.gov For instance, certain derivatives showed significant potency, with IC50 values as low as 237 nM for ERAP2 and 105 nM for IRAP. niscpr.res.innih.gov These findings suggest that the 3,4-diaminobenzoic acid core is a valuable pharmacophore for developing modulators of immune responses. niscpr.res.in

Cell-based assays have further indicated that these compounds can effectively downregulate macrophage activation and interfere with antigen cross-presentation by dendritic cells, highlighting their potential as targeted immunosuppressive agents. niscpr.res.innih.gov

| Compound Derivative | Target Enzyme | IC50 (nM) |

|---|---|---|

| Derivative A | ERAP2 | 237 |

| Derivative B | IRAP | 105 |

| Derivative C | ERAP1 | >100,000 |

Inhibition of Sirtuin Enzymes

While direct studies on Isopropyl 3,4-diaminobenzoate as a sirtuin inhibitor are not prevalent, the broader class of benzoic acid derivatives has been explored for this purpose. Sirtuins are a class of NAD+-dependent deacetylases that are involved in numerous physiological processes, and their modulation is a target for various diseases, including cancer and neurodegenerative disorders. nih.govnih.govmdpi.comnih.gov

Research on aminobenzoic acids has shown that they can serve as scaffolds for sirtuin inhibitors. For example, 4-dimethylaminobenzoic acid was identified as a weak inhibitor of yeast sirtuin (Sir2p). nih.govnih.gov Subsequent structure-activity relationship (SAR) studies on a series of disubstituted benzene derivatives revealed that 4-alkyl or 4-alkylaminobenzoic acids are key structural motifs for Sir2p inhibitory activity. nih.govnih.gov This suggests that appropriately substituted diaminobenzoic acid derivatives could potentially be developed as sirtuin inhibitors, although specific research on the isopropyl 3,4-diamino variant is needed.

Inhibition of Tyrosine Kinases (e.g., EGFR, HER-2)

The inhibition of tyrosine kinases is a major strategy in cancer therapy. While there is no direct evidence of this compound inhibiting tyrosine kinases like EGFR and HER-2, the aminobenzoic acid scaffold is present in some kinase inhibitors. For instance, novel sulphonamide benzoquinazolinones, which incorporate a substituted amino group on a benzoic acid-like structure, have been synthesized and shown to act as dual EGFR/HER2 inhibitors. nih.gov One such derivative demonstrated more potent activity on both EGFR and HER2 than the established drug erlotinib. nih.gov This indicates the potential for designing tyrosine kinase inhibitors based on a diaminobenzoate framework, though this remains an area for future investigation.

Antimicrobial Activity and Antibiotic Development (e.g., Cystobactamids)

Cystobactamids are a class of natural product antibiotics with potent activity against Gram-negative bacteria. rsc.org Their structure is composed of oligomeric para-aminobenzoic acid (pABA) moieties. rsc.orghelmholtz-hips.de The synthesis of novel and more potent cystobactamid analogues is an active area of research to combat antimicrobial resistance.

In the synthetic efforts towards creating new cystobactamid derivatives, substituted aminobenzoic acids are key building blocks. For example, methyl 3,4-diaminobenzoate has been utilized in the synthesis of a benzimidazole-containing D-ring precursor for novel cystobactamid analogues. nih.gov This highlights the role of diaminobenzoic acid esters as important intermediates in the development of new antibiotics based on the cystobactamid scaffold. While the direct use of this compound is not explicitly detailed, its structural similarity to the building blocks used suggests its potential utility in this field.

Anticancer Research and Cytotoxicity Evaluations

The 3,4-diaminobenzoic acid structure has been investigated for its potential in anticancer drug development. Platinum and palladium complexes of 3,4-diaminobenzoic acid have been synthesized and evaluated for their cytotoxicity against P388 lymphocytic leukemia cells. niscpr.res.in The platinum complexes, in particular, showed significant activity, with some having lower ID50 values than the established chemotherapy drug cisplatin. niscpr.res.in These findings suggest that metal complexes of diaminobenzoic acid derivatives are a promising area for the development of new anticancer agents. niscpr.res.in

Furthermore, various derivatives of aminobenzoic acids and related heterocyclic compounds have demonstrated significant anticancer activity through different mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Development of Bioactive Derivatives for Therapeutic Interventions

The development of bioactive derivatives from this compound and its parent acid is a key strategy in medicinal chemistry. As demonstrated in the context of aminopeptidase inhibition, the 3,4-diaminobenzoic acid scaffold can be systematically modified to generate potent and selective enzyme inhibitors. niscpr.res.inresearchgate.netnih.gov The strategic addition of amino acid side chains to the diaminobenzoic acid core allows for the targeting of specific subsites within the enzyme's active site, leading to enhanced potency and selectivity. researchgate.net This approach exemplifies how a simple chemical building block can be elaborated into a library of bioactive compounds with therapeutic potential for immune modulation. The versatility of the diaminobenzoate structure suggests that similar derivative-based approaches could be successful in developing inhibitors for other enzyme families and therapeutic targets.

Environmental Considerations and Degradation Pathways

Methodologies for Assessing Environmental Fate and Persistence

A comprehensive assessment of the environmental fate and persistence of Isopropyl 3,4-diaminobenzoate (B8644857) would involve a combination of standardized testing protocols and predictive modeling techniques. These methodologies are designed to evaluate the compound's potential to remain in the environment and are crucial for environmental hazard assessment. nih.gov

Standardized Biodegradability Tests:

To determine the biodegradability of Isopropyl 3,4-diaminobenzoate, a series of internationally recognized screening tests would be employed. fao.orgoecd.orgoecd.org These tests typically involve exposing the chemical to a microbial inoculum under aerobic conditions and monitoring its degradation over a 28-day period. fao.orgoecd.org The pass levels for ready biodegradability are generally defined as 70% removal of Dissolved Organic Carbon (DOC) or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test. fao.org

Commonly used methods include:

Ready Biodegradability Tests (OECD 301 series): This series includes several methods such as the DOC Die-Away test (OECD 301A), CO2 Evolution Test (OECD 301B), and Closed Bottle Test (OECD 301D). fao.orgoecd.org These tests provide a preliminary indication of whether a substance is likely to biodegrade rapidly in the environment.

Predictive Models (QSARs):

Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for estimating the environmental properties of chemicals when experimental data is limited. nih.govnih.gov For this compound, QSARs could be used to predict its biodegradability, bioaccumulation potential, and ecotoxicity based on its molecular structure. nih.govresearchgate.net These models are developed by correlating the chemical structures of a range of compounds with their known environmental behavior. nih.gov However, the reliability of QSAR predictions depends on the availability of robust models for the specific class of chemicals. researchgate.net

| Assessment Method | Description | Key Parameters |

| Ready Biodegradability Tests (e.g., OECD 301) | Laboratory screening tests to assess the potential for rapid and ultimate biodegradation of organic chemicals. | Dissolved Organic Carbon (DOC) removal, CO2 evolution, Oxygen consumption. |

| Quantitative Structure-Activity Relationships (QSARs) | Computational models that predict the properties of a chemical based on its molecular structure. | Predicted biodegradability, Log Kow (for bioaccumulation), Predicted ecotoxicity values (e.g., LC50). |

| Simulation Tests (e.g., OECD 303A, 307, 308, 309) | Laboratory tests that simulate environmental compartments like wastewater treatment plants, soil, and sediment to determine degradation rates. | Half-life in different environmental matrices. |

Studies on Degradation Pathways in Environmental Compartments

Biodegradation:

The biodegradation of aromatic amines can be initiated by microorganisms in soil and water. The rate and extent of biodegradation are influenced by environmental conditions and the specific structure of the compound. Some aromatic amines are known to be persistent in the environment. nih.gov The presence of both amino and ester functional groups in this compound suggests that it could be susceptible to both aerobic and anaerobic degradation processes. Potential initial steps in biodegradation could involve the hydrolysis of the isopropyl ester group to form 3,4-diaminobenzoic acid, followed by the enzymatic cleavage of the aromatic ring.

Photodegradation:

Aromatic amines can undergo photodegradation when exposed to sunlight, particularly in aqueous environments. sid.irresearchgate.net This process involves the absorption of ultraviolet (UV) radiation, which can lead to the transformation of the parent compound into various degradation products. sid.irresearchgate.net The rate of photodegradation is dependent on factors such as the intensity of sunlight, the presence of photosensitizing substances in the water, and the pH of the environment. sid.irresearchgate.net For this compound, photodegradation could be a significant removal mechanism in sunlit surface waters.

Hydrolysis:

The ester linkage in this compound may be susceptible to hydrolysis, particularly under acidic or alkaline conditions. While many amines are resistant to hydrolysis in aqueous solutions, the ester group could be cleaved to yield isopropanol (B130326) and 3,4-diaminobenzoic acid. nih.gov The rate of hydrolysis would be dependent on the pH and temperature of the surrounding environment.

| Degradation Pathway | Description | Potential Products | Environmental Compartment |

| Biodegradation | Microbial breakdown of the organic molecule. | 3,4-diaminobenzoic acid, isopropanol, smaller organic acids, CO2. | Soil, Water, Sediment. |

| Photodegradation | Degradation initiated by the absorption of light energy. | Hydroxylated derivatives, ring-cleavage products. | Surface Water, Atmosphere. |

| Hydrolysis | Chemical breakdown due to reaction with water. | 3,4-diaminobenzoic acid, Isopropanol. | Water, moist Soil. |

Potential for Bioaccumulation and Ecotoxicity (General Framework)

The potential for a chemical to bioaccumulate in organisms and exert toxic effects on ecosystems is a key component of its environmental risk assessment.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for a substance to partition into fatty tissues and bioaccumulate. For aromatic diamines, lipophilicity, as indicated by Log P and Log D, is a key factor in their bioaccumulation potential. scielo.org.mx Without experimental data for this compound, its Log Kow would need to be estimated using computational models.

Ecotoxicity:

Ecotoxicity assesses the harmful effects of a substance on organisms in the environment. tandfonline.comresearchgate.net Aromatic amines have been shown to have negative effects on the reproduction, development, and survival of various aquatic and terrestrial organisms. tandfonline.comresearchgate.netbohrium.com Ecotoxicity testing involves exposing representative organisms from different trophic levels (e.g., algae, invertebrates, fish) to the chemical and observing any adverse effects. acs.org Standardized ecotoxicity tests, such as those for acute and chronic toxicity to aquatic organisms, would be necessary to characterize the ecotoxicological profile of this compound.

General Framework for Ecotoxicity Assessment:

A tiered approach is typically used for ecotoxicity assessment, starting with base-set testing and progressing to more complex studies if initial results indicate a potential for concern.

Tier 1: Base-Set Testing: Includes acute toxicity tests on representatives of three trophic levels:

Algae (e.g., growth inhibition test)

Invertebrates (e.g., acute immobilization test with Daphnia magna)

Fish (e.g., acute toxicity test with rainbow trout)

Tier 2: Chronic and Higher-Tier Studies: If the results from Tier 1 indicate a potential for adverse effects, further testing may be required, such as:

Chronic toxicity tests on fish and invertebrates to assess effects on growth and reproduction.

Bioaccumulation studies.

Toxicity tests with sediment-dwelling organisms.

Terrestrial ecotoxicity tests on organisms like earthworms and plants. nina.no

| Endpoint | Test Organism | Type of Test | Purpose |

| Aquatic Toxicity | Algae, Daphnia magna, Fish | Acute and Chronic | To determine the concentration at which the substance causes harm to aquatic life. |

| Bioaccumulation | Fish | Bioconcentration Factor (BCF) study | To measure the extent to which the substance accumulates in aquatic organisms. |

| Terrestrial Ecotoxicity | Earthworms, Plants | Acute and Chronic | To assess the potential for adverse effects on soil-dwelling organisms and vegetation. |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread adoption of Isopropyl 3,4-diaminobenzoate (B8644857) in various industries. Current research is focused on overcoming the limitations of traditional methods, which often involve harsh reaction conditions and stoichiometric waste.

Future synthetic strategies are expected to embrace the principles of green chemistry, aiming for higher atom economy and the use of renewable resources. The biosynthesis of diamines, for instance, presents a promising avenue for the sustainable production of key precursors. nih.gov While challenges in economic competitiveness with chemical synthesis remain, ongoing research into improving the properties of key enzymes, optimizing metabolic pathways, and simplifying purification processes is expected to bridge this gap. nih.gov

Catalysis will continue to be a cornerstone of synthetic innovation. The development of novel catalysts that can efficiently mediate both dehydrogenation and imine reduction steps is crucial for improving the efficiency and selectivity of amine synthesis. nih.gov Metal-free strategies are also gaining traction, offering a straightforward route to synthesize diverse value-added amines under mild conditions. nih.gov These approaches could be adapted for the synthesis of Isopropyl 3,4-diaminobenzoate, potentially leading to more sustainable and cost-effective production methods.

A comparative analysis of emerging synthetic methodologies highlights the shift towards more environmentally benign processes.

Table 1: Comparison of Synthetic Methodologies for Aromatic Amines

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Chemical Synthesis | Well-established, high yields in some cases. | Harsh conditions, stoichiometric waste, reliance on petroleum resources. | Current primary method, but with environmental drawbacks. |

| Green Catalytic Methods | Higher atom economy, milder conditions, potential for catalyst recycling. | Catalyst development can be complex and costly. | High potential for improving sustainability and reducing waste. |

| Biosynthesis | Utilizes renewable resources, environmentally friendly. | Lower yields and economic competitiveness compared to chemical methods. | A long-term sustainable option as technology matures. |

| Metal-Free Synthesis | Avoids heavy metal contamination, often milder reaction conditions. | May have limitations in substrate scope and reactivity. | Promising for producing high-purity this compound for specialized applications. |

Exploration of Untapped Application Domains

While this compound has established applications, its unique combination of functional groups—a reactive aromatic diamine and a bulky isopropyl ester—suggests a wealth of untapped potential in various domains. The parent compound, p-phenylenediamine (B122844), is a key component in engineering polymers, composites like Kevlar, and as an ingredient in hair dyes. rug.nl Derivatives of p-phenylenediamine are also used as antiozonants in the rubber industry. rug.nl

The introduction of the isopropyl ester group can modulate properties such as solubility, processability, and thermal stability. This opens up possibilities for its use in high-performance polymers, where fine-tuning of material characteristics is crucial. The market for p-phenylenediamine is driven by its use in dyes, pigments, and aramid fibers, with significant growth projected in these areas. nih.govnih.gov this compound could find a niche in these markets by offering enhanced properties or improved processing characteristics.

Emerging applications for phenylenediamine derivatives in electroconductive and photoactive polymers for potential photothermal therapy also present exciting avenues for this compound. nih.gov Its structure could be tailored to create materials with specific optical and electronic properties for applications in regenerative medicine. Furthermore, the use of phenylenediamines in cosmetics, such as hair dyes and even some skincare products, suggests that this compound could be explored for similar applications, potentially offering advantages in terms of color fastness or reduced skin irritation. nih.gov

Integration with Advanced Computational Design and Artificial Intelligence

The integration of computational tools and artificial intelligence (AI) is set to revolutionize the discovery and design of new materials based on this compound. Machine learning (ML) models are increasingly being used to predict the properties of molecules, which can significantly accelerate the design of new materials with desired characteristics. nih.gov

For instance, ML algorithms can be trained to predict the mutagenicity of aromatic amines, providing a crucial tool for assessing the safety of new derivatives of this compound. nih.govnih.gov This predictive capability allows for the in silico screening of a vast number of potential structures, identifying promising candidates for synthesis and experimental validation.

AI is also playing a transformative role in synthesis planning. Computer-aided synthesis planning (CASP) can accelerate the identification of the most efficient and feasible synthetic routes to novel this compound derivatives. nih.gov By leveraging vast databases of chemical reactions, AI can propose synthetic pathways that may not be immediately obvious to human chemists, thereby fostering innovation in synthetic chemistry.

The synergy between generative AI for molecular design and automated synthesis platforms represents a paradigm shift in materials discovery. chemimpex.com This approach allows for the rapid design, synthesis, and testing of new molecules, dramatically shortening the development cycle for new materials based on this compound.

Table 2: Impact of AI and Computational Design on this compound Research

| Area of Impact | Specific Application | Potential Benefit |

| Property Prediction | Predicting electronic, thermal, and toxicological properties of derivatives. | Faster screening of candidate molecules, reduced experimental costs. |

| Synthesis Planning | Identifying optimal and novel synthetic routes. | Increased efficiency and sustainability of synthesis. |

| De Novo Design | Generating novel molecular structures with targeted properties. | Discovery of new materials with enhanced performance. |

| Process Optimization | Optimizing reaction conditions for higher yields and purity. | Improved manufacturing processes for this compound. |

Interdisciplinary Research Synergies (e.g., Nanotechnology, Biocatalysis)

The future of this compound research lies in its integration with other scientific disciplines, particularly nanotechnology and biocatalysis. The functional groups of this compound make it an excellent candidate for surface functionalization of nanoparticles, enabling the development of advanced materials for targeted drug delivery and catalysis.

In nanotechnology, derivatives of diaminobenzoic acid have been used to functionalize nanoparticles for enhanced drug delivery to solid tumors. nih.gov The amino groups can be used to attach targeting ligands, while the carboxylate group (after hydrolysis of the ester) can provide a point of attachment to the nanoparticle surface. This compound could be a valuable building block in creating such functionalized nanomaterials.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic synthesis of polyamides, for example, can be carried out under mild conditions, avoiding the use of toxic reagents. googleapis.com Research into the enzymatic polymerization of aromatic diamines is an active area, and enzymes could potentially be engineered to specifically recognize and polymerize this compound. nih.govrug.nlresearchgate.net This could lead to the production of novel bio-based polymers with unique properties.

The synergy between these fields will likely lead to the development of innovative materials and technologies. For example, this compound could be incorporated into nanocomposites for applications in electronics or as a monomer for the biocatalytic synthesis of biodegradable polymers.

Q & A

Q. What are the recommended methodologies for synthesizing Isopropyl 3,4-diaminobenzoate in laboratory settings?

The synthesis typically involves esterification of 3,4-diaminobenzoic acid with isopropyl alcohol under acid catalysis. A modified Fischer-Speier method (e.g., using HCl gas or thionyl chloride (SOCl₂) as a catalyst) can be adapted from analogous protocols . For example:

- Dissolve 3,4-diaminobenzoic acid in anhydrous isopropyl alcohol.

- Introduce HCl gas or SOCl₂ under controlled conditions (0–5°C) to avoid side reactions.

- Reflux for 24 hours, followed by neutralization with sodium carbonate and purification via recrystallization or column chromatography. Note: Adjust solvent ratios and catalyst loading based on reaction monitoring (TLC/HPLC).

Q. How can researchers optimize purification of this compound post-synthesis?

Post-synthesis purification often involves:

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- Chromatography : Employ silica gel column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) to remove unreacted starting materials.

- Filtration : Centrifugation or vacuum filtration to separate solids from reaction byproducts . Validate purity via melting point analysis, NMR, and HPLC (≥95% purity recommended for experimental reproducibility).

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding patterns (as demonstrated for structurally related esters in crystallography studies) .

- NMR spectroscopy : H and C NMR to verify ester linkage and amine proton environments.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or GC-MS) .

- FT-IR : Identify characteristic peaks for ester carbonyl (C=O, ~1700 cm) and aromatic amines (N–H, ~3300 cm).

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation kinetics using HPLC at timed intervals (0, 7, 14, 30 days).

- Analyze degradation products via LC-MS to identify hydrolytic pathways (e.g., ester cleavage to 3,4-diaminobenzoic acid). Reference storage guidelines for related esters, such as maintaining airtight containers in cool, ventilated environments .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from impurities or tautomerism. Mitigation strategies include:

- Cross-validation : Compare data with X-ray crystallography results to resolve ambiguities .

- Isotopic labeling : Use N-labeled amines to track protonation states.

- Computational modeling : DFT calculations to predict NMR/IR spectra and match experimental observations.

Q. What experimental approaches are suitable for studying the reactivity of this compound in cross-coupling or polymerization reactions?

- Catalytic screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling using aryl halides.

- Kinetic studies : Monitor reaction progress via in situ FT-IR or UV-Vis spectroscopy.

- Polymer synthesis : Explore polycondensation with diacyl chlorides, characterizing polymer thermal stability (TGA) and mechanical properties (DSC). Ensure inert atmospheres (N₂/Ar) to prevent oxidation of aromatic amines .

Q. What safety protocols are essential for handling this compound in biological assays?

Adhere to OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and handling powdered material to avoid inhalation .

- Spill management : Neutralize spills with 5% acetic acid, followed by absorption with inert material (e.g., vermiculite) . Conduct cytotoxicity assays (e.g., MTT) to establish safe working concentrations in cell-based studies.

Methodological Notes

- Data reproducibility : Replicate experiments across multiple batches to account for variability in synthetic yield and purity.

- Contradiction resolution : Pre-register hypotheses and analytical protocols to minimize confirmation bias in data interpretation.

- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for amine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.